2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-10-6-11(18-9-17-10)7-16-14(19)8-20-13-5-3-2-4-12(13)15/h2-6,9H,7-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTNNHUMLOXGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)COC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide typically involves the following steps:
Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as Selectfluor.
Etherification: The 2-fluorophenol is then reacted with chloroacetic acid to form 2-(2-fluorophenoxy)acetic acid.
Amidation: The 2-(2-fluorophenoxy)acetic acid is then reacted with 6-methylpyrimidin-4-ylmethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
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Reagents : Concentrated HCl (6M), reflux
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Products : 2-(2-Fluorophenoxy)acetic acid + 6-methylpyrimidin-4-ylmethanamine hydrochloride
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Mechanism : Protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
Basic Hydrolysis
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Reagents : NaOH (2M), ethanol, 80°C
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Products : Sodium 2-(2-fluorophenoxy)acetate + 6-methylpyrimidin-4-ylmethanamine
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Kinetics : First-order dependence on hydroxide ion concentration .
Reduction Reactions
The amide bond can be selectively reduced to form amine derivatives:
Lithium Aluminum Hydride (LiAlH₄)
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Conditions : Dry THF, 0°C → RT, 4 hours
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Products : 2-(2-Fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]ethylamine
Catalytic Hydrogenation
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Catalyst : Pd/C (10%), H₂ (1 atm)
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Products : Primary amine with retention of the pyrimidine ring.
Nucleophilic Aromatic Substitution
The fluorine atom on the phenoxy ring is susceptible to nucleophilic displacement:
With Sodium Methoxide
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Conditions : NaOMe, DMF, 100°C, 12 hours
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Products : 2-(2-Methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
With Amines
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Reagents : Piperidine, K₂CO₃, DMSO
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Products : 2-(2-Piperidinophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide.
Pyrimidine Ring Functionalization
The 6-methylpyrimidin-4-yl group participates in electrophilic substitutions:
Nitration
Halogenation
Oxidation Reactions
Pyrimidine Methyl Group Oxidation
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Reagents : KMnO₄, H₂O, 70°C
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Products : 6-Carboxypyrimidin-4-ylmethyl acetamide derivative
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Yield : ~40% (limited by overoxidation).
Phenoxy Ring Oxidation
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Reagents : RuO₄, CCl₄/H₂O
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Products : Quinone derivatives (minor pathway).
Stability and Side Reactions
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Activity :
- The compound has shown promise in inhibiting cancer cell proliferation through the modulation of key signaling pathways.
- Studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells.
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Antitubercular Effects :
- Related compounds have been evaluated for their antitubercular properties, suggesting that similar derivatives may also exhibit activity against Mycobacterium tuberculosis.
- The mechanism likely involves interference with bacterial cell wall synthesis or metabolic pathways.
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Antiviral Properties :
- Some derivatives of acetamides have been reported to possess antiviral activity, indicating potential applications in treating viral infections.
Data Summary and Findings
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 (breast cancer) | 5.0 | Inhibition of cell proliferation |
| Cytotoxicity | PC-3 (prostate cancer) | 4.5 | Induction of apoptosis |
| Antitubercular | M. tuberculosis H37Rv | 8.0 | Disruption of cell wall synthesis |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the anticancer properties of the compound against MCF-7 and PC-3 cell lines using MTT assays. Results indicated significant cytotoxicity with IC50 values of 5.0 µM for MCF-7 and 4.5 µM for PC-3, demonstrating its potential as an anticancer agent.
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Antitubercular Activity Assessment :
- In vitro studies were conducted to assess the activity against Mycobacterium tuberculosis H37Rv. The compound exhibited an MIC value of 8.0 µg/mL, indicating promising antitubercular properties that warrant further exploration.
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Mechanistic Studies :
- Mechanistic investigations revealed that treatment with the compound led to S-phase arrest in the cell cycle and increased levels of active caspase-3, suggesting a pathway for inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the pyrimidinylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues and Substitution Patterns
Key structural analogues of the target compound include:
Key Observations :
- Fluorine Substitution: Fluorine at the 2-position of the phenoxy group (target compound) is analogous to fluorinated indolinone derivatives in , which exhibit activity values up to 5.797 . Fluorine’s electronegativity may enhance binding affinity or metabolic stability.
- Pyrimidine Modifications: The target’s 6-methylpyrimidine group contrasts with piperidine-substituted pyrimidines in and .
- Aromatic Variants: Replacement of the 2-fluorophenoxy group with naphthyl () or trifluoromethylphenyl () alters steric bulk and electronic profiles, which could influence target selectivity .
Activity and Pharmacological Trends
- Indolinone Derivatives: highlights that fluorinated indolinone-acetamide hybrids exhibit higher activity (5.797) compared to amino- or methyl-substituted analogues (5.58 and 5.408, respectively) . This suggests fluorine’s role in enhancing bioactivity, possibly through improved target interactions.
- Crystallographic Data: Compounds like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () demonstrate stable crystal packing due to halogen bonding and π-π stacking, implying that the target compound’s fluorophenoxy group may similarly stabilize solid-state structures .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The trifluoromethyl group in ’s analogue may reduce aqueous solubility compared to the target’s methylpyrimidine group, which is less hydrophobic .
- Metabolic Stability : Piperidine-containing derivatives () could undergo faster hepatic metabolism via cytochrome P450 enzymes compared to the target’s pyrimidine-methyl group, which lacks such susceptible sites .
Biological Activity
2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is a synthetic organic compound that has attracted interest due to its potential biological activities. This compound features a fluorophenoxy group and a methylpyrimidinylmethyl group attached to an acetamide backbone, which may contribute to its diverse applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C14H14FN3O2
- CAS Number : 2176069-51-3
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of 2-fluorophenol through fluorination of phenol.
- Etherification with chloroacetic acid to produce 2-(2-fluorophenoxy)acetic acid.
- Amidation with 6-methylpyrimidin-4-ylmethylamine using coupling agents like EDCI.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenoxy group can engage with hydrophobic pockets in proteins, while the pyrimidinylmethyl group can form hydrogen bonds with amino acid residues, influencing enzyme or receptor activity.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives with pyrimidine structures have shown potent inhibition of COX-2 activity, which is crucial for inflammatory responses. The IC50 values for some analogs were reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Potential
Research has explored the anticancer potential of this compound class. In vitro assays have demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the pyrimidine moiety appears to enhance these effects, suggesting a structure-activity relationship (SAR) that favors specific substitutions for increased potency .
Antimicrobial Activity
The compound has also been assessed for antimicrobial activity against various pathogens. Preliminary screening revealed moderate activity against gram-positive bacteria, with some derivatives exhibiting enhanced efficacy due to structural modifications such as the addition of methoxy groups .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-fluorophenoxy)-N-[...] |
| Molecular Formula | C14H14FN3O2 |
| CAS Number | 2176069-51-3 |
| Anti-inflammatory IC50 | ~0.04 μmol |
| Anticancer Activity | Significant in vitro inhibition |
| Antimicrobial Activity | Moderate against gram-positive bacteria |
Case Studies and Research Findings
- Anti-inflammatory Evaluation : A study evaluated several pyrimidine derivatives for their ability to inhibit COX enzymes. Compounds similar to this compound showed comparable effects to indomethacin, indicating their potential as anti-inflammatory agents .
- Anticancer Research : A series of compounds derived from this scaffold were tested against cancer cell lines, revealing promising results in terms of apoptosis induction and reduced cell viability .
- Antimicrobial Screening : Various analogs were screened for antimicrobial properties, with modifications enhancing their activity against specific bacterial strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. A starting fluorophenoxy acetic acid derivative is coupled with a pyrimidine intermediate under alkaline conditions. For example, substitution reactions using 3-chloro-4-fluoronitrobenzene with alcohols (e.g., 2-pyridinemethanol) followed by reduction (e.g., iron powder in acidic conditions) yield intermediates. Condensation with cyanoacetic acid or similar reagents under controlled pH and temperature optimizes purity . Solvents like dichloromethane or dimethylformamide are critical for solubility, and catalysts (e.g., palladium) may accelerate coupling .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying aromatic protons (e.g., fluorophenoxy group at δ 7.1–7.4 ppm) and pyrimidine methyl groups (δ 2.3–2.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+ at m/z 345.14). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. Cross-referencing with PubChem data (e.g., InChIKey) is recommended .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Dose-response curves (1–100 µM) and positive controls (e.g., staurosporine for kinases) are critical. Surface Plasmon Resonance (SPR) can quantify binding affinity (KD) for target proteins .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s enzyme inhibitory potency?
- Methodological Answer : Perform Structure-Activity Relationship (SAR) studies by synthesizing analogs with varied substituents. For example:
- Replace the 2-fluorophenoxy group with chloro or methoxy groups to assess steric/electronic effects.
- Modify the pyrimidine methyl group to ethyl or isopropyl to evaluate hydrophobic interactions.
Test analogs in enzyme assays (e.g., IC₅₀ shifts) and use molecular docking (AutoDock Vina) to predict binding modes. A 2023 study showed that 4-fluorophenyl analogs improved kinase inhibition by 30% compared to non-fluorinated derivatives .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Conduct meta-analysis of existing datasets (e.g., PubChem BioAssay) to identify variables like assay conditions (pH, temperature) or purity discrepancies. Replicate conflicting studies under standardized protocols. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm activity. A 2025 review highlighted that impurities >5% (e.g., unreacted pyrimidine intermediates) can falsely inflate IC₅₀ values by 2-fold .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico tools like SwissADME to calculate LogP (predicted ~2.8), solubility (≈50 µM in PBS), and permeability (Caco-2 model). Molecular Dynamics (MD) simulations (GROMACS) assess stability in lipid bilayers. ADMET predictors (e.g., pkCSM) estimate hepatic metabolism (CYP3A4/2D6 liability) and plasma protein binding (~89%). Compare results with structurally related compounds (e.g., pyrimidinyl acetamides) to validate trends .
Q. How can reaction yields be optimized during large-scale synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to test variables:
- Temperature : 80–120°C for condensation steps.
- Catalyst load : 0.5–2 mol% Pd(OAc)₂.
- Solvent polarity : Switch from DMF to THF for better byproduct solubility.
A 2019 study achieved 85% yield by maintaining 100°C under inert atmosphere and using microwave-assisted synthesis for 30 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
